Edonentan

Übersicht

Beschreibung

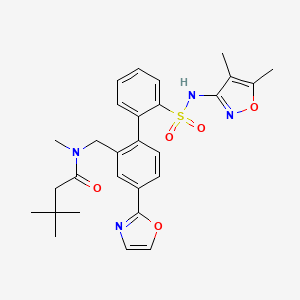

Edonentan ist ein hochspezifischer Endothelin-Rezeptor-Antagonist, der gezielt auf den Endothelin-A-Rezeptor wirkt. Es handelt sich um eine Biphenylsulfonamid-Verbindung mit der Summenformel C28H32N4O5S . This compound wird vor allem zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt, insbesondere aufgrund seiner gefäßerweiternden Eigenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Edonentan umfasst mehrere Schritte, beginnend mit der Herstellung von geschützten Vorstufen. Ein häufiges Verfahren beinhaltet die reduktive Aminierung, gefolgt von der Alkylierung eines geschützten Aldehyds . Der Desmethyl-Vorläufer wird dann mit Methyliodid umgesetzt, gefolgt von der Entschützung und Reinigung mittels Hochleistungsflüssigkeitschromatographie .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt in der Regel ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Systemen zur Reaktionsüberwachung und -reinigung ist in industriellen Umgebungen üblich .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können die Biphenylsulfonamid-Struktur modifizieren und verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Natriumhydrid oder Kaliumcarbonat in polaren aprotischen Lösungsmitteln werden eingesetzt.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Biphenylsulfonamide.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Endothelin-Rezeptor-Antagonisten zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, an denen Endothelin-Rezeptoren beteiligt sind.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Endothelin-Rezeptoren abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv den Endothelin-A-Rezeptor blockiert, der an der Vasokonstriktion beteiligt ist. Durch die Hemmung dieses Rezeptors fördert this compound die Vasodilatation und senkt den Blutdruck. Die molekularen Ziele umfassen den Endothelin-A-Rezeptor, und die beteiligten Signalwege stehen im Zusammenhang mit der Regulation des Gefäßtonus und des Blutflusses .

Analyse Chemischer Reaktionen

Types of Reactions: Edonentan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can modify the biphenylsulfonamide structure, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted biphenylsulfonamides.

Wissenschaftliche Forschungsanwendungen

Ophthalmological Applications

Glaucoma Treatment

Edonentan has been investigated for its potential in treating glaucoma. Research indicates that it can improve retinal blood flow and reduce intraocular pressure (IOP), which are critical factors in managing glaucoma. In a healthy rabbit model, this compound demonstrated the ability to increase perfusion to the retina, thus reducing damage to retinal cells. This effect is believed to be mediated through mechanisms that enhance blood vessel radius, leading to improved retinal blood flow as described by Poiseuille's Law:

where is the blood vessel radius, is blood viscosity, and is the length of the blood vessel .

Diabetic Retinopathy

In diabetic retinopathy, this compound's role is to counteract ischemia and oxidative injury by improving retinal perfusion and reducing vascular endothelial growth factor (VEGF) upregulation. This action may help slow neovascularization and mitigate complications associated with macular edema .

Renal Applications

Chronic Kidney Disease

this compound has shown protective effects in models of chronic kidney disease. Studies have indicated that endothelin receptor antagonists can normalize the expression of growth factors and reduce extracellular matrix proteins, thereby diminishing renal fibrosis and glomerular injury. For instance, in diabetic rat models, this compound reduced proteinuria and improved kidney function without significantly altering blood pressure .

Proteinuria Reduction

Clinical trials have explored the efficacy of this compound in reducing proteinuria in patients with diabetic nephropathy. The compound's ability to block endothelin receptors contributes to its renoprotective effects, making it a candidate for further investigation in renal therapies .

Cardiovascular Applications

Hypertension Management

this compound may play a role in managing resistant hypertension. The blockade of endothelin receptors has been associated with vasodilation and improved hemodynamics in patients with heart failure. The compound has been studied alongside others like bosentan and ambrisentan for their effects on vascular resistance and cardiac output .

Heart Failure Treatment

Research indicates that endothelin receptor antagonists can improve outcomes in heart failure patients by decreasing vascular resistance and enhancing cardiac output. Although some studies have shown mixed results regarding efficacy, ongoing research aims to clarify the therapeutic potential of this compound in this area .

Table 1: Summary of Key Studies on this compound

| Study | Application | Findings |

|---|---|---|

| Sasaoka et al., 2006 | Glaucoma | Increased retinal blood flow; reduced optic nerve damage in rabbit model |

| Spires et al., 2023 | Chronic Kidney Disease | Diminished glomerular injury; reduced proteinuria in diabetic rats |

| Clozel et al., 1994 | Heart Failure | Improved cardiac output; decreased vascular resistance with endothelin antagonists |

Wirkmechanismus

Edonentan exerts its effects by selectively blocking the endothelin A receptor, which is involved in vasoconstriction. By inhibiting this receptor, this compound promotes vasodilation and reduces blood pressure. The molecular targets include the endothelin A receptor, and the pathways involved are related to the regulation of vascular tone and blood flow .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Bosentan: Ein dualer Endothelin-Rezeptor-Antagonist, der sowohl auf Endothelin-A- als auch auf Endothelin-B-Rezeptoren wirkt.

Ambrisentan: Ein selektiver Endothelin-A-Rezeptor-Antagonist mit ähnlichen gefäßerweiternden Eigenschaften.

Sitaxsentan: Ein weiterer selektiver Endothelin-A-Rezeptor-Antagonist mit einer anderen chemischen Struktur.

Einzigartigkeit von Edonentan: This compound ist einzigartig aufgrund seiner hohen Selektivität für den Endothelin-A-Rezeptor, mit einer 80.000-fachen Selektivität gegenüber dem Endothelin-B-Rezeptor . Diese hohe Selektivität macht es besonders effektiv bei der gezielten Ansteuerung spezifischer Signalwege, die an Herz-Kreislauf-Erkrankungen beteiligt sind, ohne andere Endothelin-Rezeptor-vermittelte Prozesse zu beeinflussen.

Biologische Aktivität

Edonentan is a selective endothelin receptor antagonist primarily targeting the ETA receptor subtype. It has been investigated for its potential therapeutic applications in various conditions, particularly those related to vascular and ocular health. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound acts by blocking the endothelin-1 (ET-1) peptide from binding to its receptors, specifically the ETA and ETB receptors. The inhibition of these receptors results in various physiological effects:

- Vasodilation : By antagonizing ETA receptors, this compound promotes vasodilation, leading to decreased vascular resistance and improved blood flow.

- Reduction of Intraocular Pressure (IOP) : In ocular applications, this compound has shown promise in reducing IOP, which is critical in managing glaucoma.

- Neuroprotection : The compound may offer neuroprotective effects by improving retinal blood flow and preventing retinal cell damage associated with conditions like diabetic retinopathy.

Pharmacological Effects

The biological activity of this compound has been characterized through various studies, demonstrating its efficacy in multiple therapeutic contexts:

- Cardiovascular Effects :

-

Ocular Applications :

- In studies involving animal models, this compound significantly improved retinal blood flow and reduced optic nerve damage caused by elevated IOP .

- The compound has been evaluated alongside other agents for its potential to enhance the efficacy of glaucoma treatments by providing neuroprotective benefits .

- Renal Effects :

Case Studies

Several clinical and preclinical studies have assessed the efficacy of this compound:

- Glaucoma Treatment : A study using a healthy rabbit model demonstrated that this compound effectively improved retinal blood flow compared to standard IOP-lowering treatments. The improvement was quantified using Poiseuille's Law to assess changes in blood vessel radius and perfusion pressure .

- Diabetic Retinopathy : In models of diabetic retinopathy, this compound treatment resulted in reduced hypoxia and inflammation within the retina, potentially slowing the progression of vascular complications associated with diabetes .

Data Table: Summary of Biological Activities

| Activity Area | Effect | Mechanism |

|---|---|---|

| Cardiovascular | Decreased blood pressure | ETA receptor blockade |

| Ocular Health | Reduced IOP; improved retinal perfusion | Antagonism of ET-1 |

| Renal Function | Improved kidney function; reduced proteinuria | Inhibition of ET-1 signaling |

| Neuroprotection | Prevention of retinal cell death | Enhanced blood flow |

Eigenschaften

IUPAC Name |

N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O5S/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5/h7-15H,16-17H2,1-6H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJRYNKVKJAJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175320 | |

| Record name | Edonentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210891-04-6 | |

| Record name | Edonentan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210891046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edonentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDONENTAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5016F5ZH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.